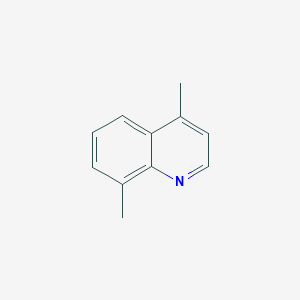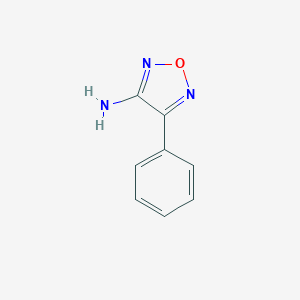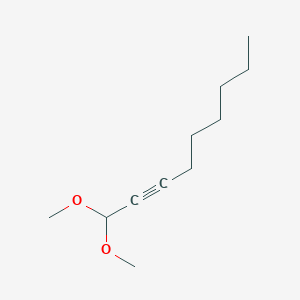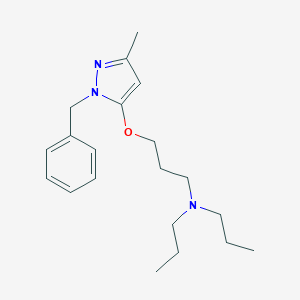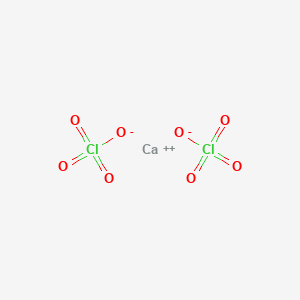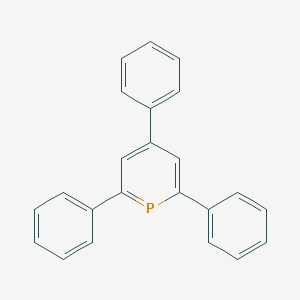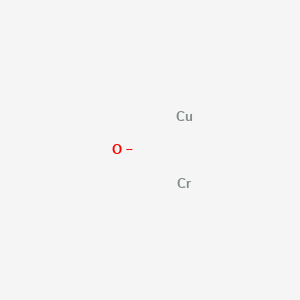
Chromium copper oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium Copper Oxide (Cr2CuO4) is a compound that is used in various applications due to its unique properties . It is a bright green, odorless powder . It is used as a paint pigment, a fixative for certain textile dyes, an abrasive, and a catalyst . The compound adopts a spinel structure . The oxidation states for the constituent metals are Cu (II) and Cr (III) .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method is the Pechini method, which has been modified to obtain this specific type of composite . Another method involves the thermal decomposition of copper chromate .
Molecular Structure Analysis
The molecular structure of this compound is complex. It adopts a spinel structure . The oxidation states for the constituent metals are Cu (II) and Cr (III) . A variety of compositions are recognized for the substance, including Cu2CrO4·CuO·BaCrO4 and Cu2Cr2O5 .
Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can react with 2 Cr + 3 CuO to form Cr2O3 + 3 Cu . Other reactions include the dissolution of chromium and copper oxides in aqueous solutions .
Physical and Chemical Properties Analysis
This compound has unique physical and chemical properties. It is a black powder and an inorganic pigment that adopts a spinel crystal structure . It can be made by the high-temperature calcination of copper (II) oxide and chromium (III) oxide or the thermal decomposition of copper chromate .
Aplicaciones Científicas De Investigación
Solar Energy Utilization : Araújo et al. (2019) explored the use of chromium oxide in solar collectors, specifically in low-cost flat plate solar collectors using granite and chromium oxide. They found that a mix of 50% granite powder and 50% chromium oxide showed considerable efficiency, indicating chromium oxide's potential in solar energy applications (Araújo et al., 2019).
Water Treatment : Bhusari et al. (2019) studied the use of copper aluminum oxide nanoparticles supported on alumina, which included chromium, for removing hexavalent chromium from water. This suggests the effectiveness of chromium-containing compounds in environmental remediation (Bhusari et al., 2019).
Catalysis : Zhu and Wachs (2017) reviewed the use of chromium in copper-chromium-iron oxide catalysts for high-temperature water-gas shift reactions. They highlighted chromium's role as a textural promoter in catalyst stability (Zhu & Wachs, 2017).
Electrochemical Sensing : Koudelková et al. (2017) developed a chromium(III) oxide-modified electrode for the detection of various heavy metals including zinc, cadmium, lead, copper, and silver, indicating its potential in electrochemical sensors (Koudelková et al., 2017).
Photocatalysis : Maeda et al. (2011) investigated copper and chromium-based nanoparticulate oxides as cocatalysts for photocatalytic water splitting. They found that Cu(II)–Cr(III) mixed-oxide nanoparticles showed high photocatalytic activity, highlighting the application of chromium copper oxide in energy conversion (Maeda et al., 2011).
Environmental Remediation : Shuangen et al. (2018) proposed a cleaner production process for chromium oxide from waste sources, indicating its role in sustainable practices and environmental protection (Shuangen et al., 2018).
Combustion and Thermal Conductivity : Ishitha and Ramakrishna (2014) studied the role of iron oxide and copper chromite in solid propellant combustion. They suggested that both iron oxide and copper chromite primarily act on the condensed phase, affecting the burn rate pressure index (Ishitha & Ramakrishna, 2014).
Safety and Hazards
Direcciones Futuras
Propiedades
Número CAS |
11104-65-7 |
|---|---|
Fórmula molecular |
CrCuO |
Peso molecular |
131.54 g/mol |
Nombre IUPAC |
chromium;copper;oxygen(2-) |
InChI |
InChI=1S/Cr.Cu.O |
Clave InChI |
HFORGINKVIYNFC-UHFFFAOYSA-N |
SMILES |
[O-2].[Cr].[Cu] |
SMILES canónico |
[O].[Cr].[Cu] |
| 11104-65-7 | |
Pictogramas |
Oxidizer; Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Phenylsulfanyl)methyl]aniline](/img/structure/B78463.png)
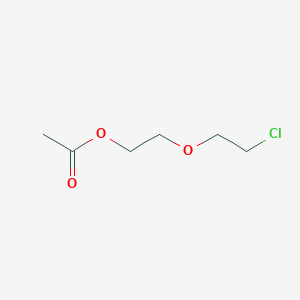
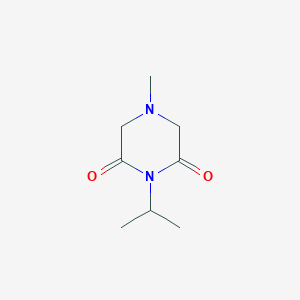
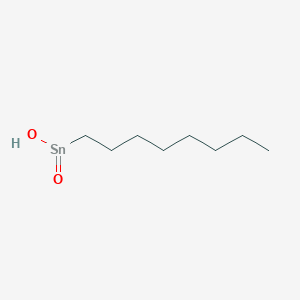
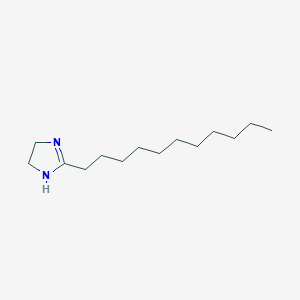

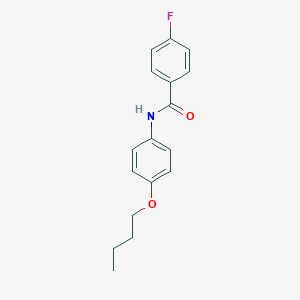
![2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]-3-oxo-, methyl ester](/img/structure/B78478.png)
